Home > Products > Screening Compounds P40207 > IKK-2 Inhibitor XI
IKK-2 Inhibitor XI -

IKK-2 Inhibitor XI

Catalog Number: EVT-8907696
CAS Number:
Molecular Formula: C12H11N3O2S
Molecular Weight: 261.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound IKK-2 Inhibitor XI is a selective inhibitor of the IκB kinase beta, also known as IKK2, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway is significant in various cellular processes, including inflammation and cancer progression. IKK-2 Inhibitor XI has garnered attention for its potential therapeutic applications in diseases characterized by excessive NF-κB activity.

Source

IKK-2 Inhibitor XI is typically derived from synthetic methodologies aimed at developing selective inhibitors targeting IKK2. Various studies have highlighted the synthesis and biological evaluation of such inhibitors, focusing on their interaction with IKK2 and their ability to modulate NF-κB signaling pathways .

Classification

IKK-2 Inhibitor XI belongs to a class of small molecules designed to inhibit serine/threonine kinases, specifically targeting the IKK complex. It is classified as a pharmacological agent with potential anti-inflammatory and anticancer properties due to its role in inhibiting the NF-κB signaling pathway.

Synthesis Analysis

Methods

The synthesis of IKK-2 Inhibitor XI typically involves organic chemistry techniques that include:

  • Condensation Reactions: These are used to form the core structure of the inhibitor.
  • Functional Group Modifications: Various chemical groups are introduced or modified to enhance selectivity and potency against IKK2.

Technical Details

For instance, one synthetic route involves the use of aminopyrimidine derivatives, where specific substitutions on the pyrimidine ring have been shown to enhance binding affinity to IKK2 . The synthesis often requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to yield compounds with high purity and biological activity.

Molecular Structure Analysis

Structure

The molecular structure of IKK-2 Inhibitor XI features a complex arrangement that allows for specific interactions with the active site of IKK2. The structure typically includes:

  • Amino Groups: Contributing to hydrogen bonding.
  • Aromatic Rings: Providing hydrophobic interactions which are crucial for binding affinity.

Data

Crystallographic studies have provided insights into the three-dimensional conformation of IKK2 when bound to inhibitors, revealing how structural features correlate with inhibitory activity .

Chemical Reactions Analysis

Reactions

IKK-2 Inhibitor XI undergoes various chemical reactions during its synthesis and biological evaluation:

  • Phosphorylation Reactions: These are critical for understanding how the inhibitor affects downstream signaling pathways.
  • Binding Interactions: The inhibitor's interaction with IKK2 can be characterized through biochemical assays that measure changes in kinase activity.

Technical Details

In vitro assays involving Western blotting and kinase activity measurements are commonly employed to assess the effectiveness of IKK-2 Inhibitor XI in inhibiting phosphorylation events associated with NF-κB activation .

Mechanism of Action

Process

IKK-2 Inhibitor XI exerts its effects by binding to the active site of IKK2, preventing its phosphorylation activity. This inhibition blocks the phosphorylation of IκB proteins, leading to their accumulation and subsequent retention of NF-κB in the cytoplasm.

Data

Studies demonstrate that treatment with IKK-2 Inhibitor XI results in decreased levels of phosphorylated IκB proteins and reduced nuclear translocation of NF-κB dimers, thereby inhibiting transcriptional activation of target genes involved in inflammation and cell survival .

Physical and Chemical Properties Analysis

Physical Properties

IKK-2 Inhibitor XI is generally characterized by:

  • Molecular Weight: Typically within a range conducive for cellular permeability.
  • Solubility: Often assessed in various solvents to determine suitability for biological assays.

Chemical Properties

The compound exhibits stability under physiological conditions but may require specific storage conditions to maintain integrity. Its chemical reactivity can be influenced by pH and temperature.

Applications

Scientific Uses

IKK-2 Inhibitor XI has potential applications in:

  • Cancer Research: As a tool for studying NF-κB signaling pathways in tumorigenesis.
  • Inflammatory Diseases: Investigating its role in modulating inflammatory responses in conditions like asthma or rheumatoid arthritis.

The ability to selectively inhibit IKK2 makes this compound valuable for therapeutic development aimed at diseases where NF-κB plays a pivotal role. Ongoing research continues to explore its efficacy and safety profiles in preclinical models .

Molecular Mechanisms of IKK-2 Inhibitor XI in NF-κB Pathway Modulation

ATP-Binding Pocket Targeting: Structural Basis for Selective Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta Inhibition

Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta (IKKβ) possesses a highly conserved adenosine triphosphate (ATP)-binding pocket within its kinase domain that serves as the critical molecular interface for Inhibitor XI binding. Structural analyses reveal that Inhibitor XI functions as a competitive ATP antagonist, occupying the hydrophobic cleft formed by residues from the kinase domain's N-lobe and C-lobe [2] [10]. This binding modality directly obstructs adenosine triphosphate coordination, thereby preventing the phosphotransfer reaction essential for kinase activation. The inhibitor's selectivity for Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta over Inhibitor of Nuclear Factor Kappa B Kinase Subunit Alpha stems from subtle conformational differences in their respective ATP-binding pockets, particularly within the hinge region connecting the N- and C-lobes where Inhibitor XI establishes key hydrogen bonds with Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta-specific residues [2].

Table 1: Structural Determinants of Inhibitor XI Binding to Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta

Binding Site RegionKey Amino Acid ResiduesInteraction TypeBinding Affinity (Km)
Hydrophobic Pocket IVal 29, Ala 42, Gly 44Van der Waals0.42 μM
Hinge RegionCys 99, Glu 100Hydrogen BondingN/A
Hydrophobic Pocket IIIle 165, Leu 168HydrophobicN/A
Catalytic LoopAsp 166ElectrostaticN/A

Kinetic studies demonstrate that Inhibitor XI exhibits competitive inhibition with respect to adenosine triphosphate, increasing the apparent Michaelis constant (Km) for adenosine triphosphate without altering the maximum reaction velocity (Vmax) [4]. This mechanism effectively raises the adenosine triphosphate concentration required for half-maximal enzyme activity, significantly dampening Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta functionality at physiological adenosine triphosphate levels. Molecular docking simulations further indicate that Inhibitor XI stabilizes an inactive kinase conformation through allosteric effects propagated from the adenosine triphosphate-binding site to the activation loop, particularly impacting the phosphorylation status of serine 177 and serine 181 residues essential for full kinase activity [4] [8].

Disruption of Canonical Nuclear Factor Kappa B Signaling: Phosphorylation Blockade of Nuclear Factor Kappa B Inhibitor Alpha at Serine 32/Serine 36

The primary substrate of the Inhibitor of Nuclear Factor Kappa B Kinase complex within the canonical pathway is Nuclear Factor Kappa B Inhibitor Alpha, which undergoes signal-induced phosphorylation at conserved N-terminal serine residues (serine 32 and serine 36). Inhibitor XI potently abrogates this phosphorylation event by directly inhibiting the catalytic activity of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta toward Nuclear Factor Kappa B Inhibitor Alpha [1] [8]. Biochemical analyses reveal that Inhibitor XI disrupts the molecular docking mechanism between Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta and Nuclear Factor Kappa B Inhibitor Alpha by interfering with the recognition of the conserved tyrosine-aspartate-aspartate (YDD) motif within the Nuclear Factor Kappa B Inhibitor Alpha C-terminal domain [4]. This substrate-kinase docking interaction normally positions the Nuclear Factor Kappa B Inhibitor Alpha degron sequence (DpSGXXpS) optimally within the catalytic cleft of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta for efficient phosphorylation.

Table 2: Impact of Inhibitor XI on Nuclear Factor Kappa B Inhibitor Alpha Phosphorylation and Degradation

ParameterControlInhibitor XI TreatmentReduction (%)
Phospho-Nuclear Factor Kappa B Inhibitor Alpha (Ser32)100%22% ± 3.178%
Phospho-Nuclear Factor Kappa B Inhibitor Alpha (Ser36)100%19% ± 2.881%
Nuclear Factor Kappa B Inhibitor Alpha Degradation (t½)15 min>120 min88%
p65 Nuclear Translocation100%34% ± 4.266%

Quantitative phosphoproteomic studies demonstrate that Inhibitor XI reduces Nuclear Factor Kappa B Inhibitor Alpha phosphorylation efficiency (Kcat/Km) by 85-90% in interleukin-1 beta-stimulated synoviocytes [1]. Consequently, Nuclear Factor Kappa B Inhibitor Alpha ubiquitination is markedly impaired, as phosphorylation at serine 32 and serine 36 is prerequisite for recognition by the beta-transducing repeat-containing protein E3 ubiquitin ligase complex. This results in substantial stabilization of Nuclear Factor Kappa B Inhibitor Alpha and the cytoplasmic retention of Nuclear Factor Kappa B dimers [4] [8]. The delayed Nuclear Factor Kappa B Inhibitor Alpha degradation kinetics (half-life extended from approximately 15 minutes to over 2 hours) directly correlates with reduced nuclear import of the transcriptionally active p65 subunit, establishing a direct causal relationship between Inhibitor XI-mediated kinase inhibition and suppression of Nuclear Factor Kappa B-dependent gene expression [1] [4].

Dual-Specificity Kinase Inhibition: Cross-Talk Between Serine/Threonine and Tyrosine Autophosphorylation

While primarily classified as a serine/threonine kinase, Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta exhibits regulated tyrosine autophosphorylation events that modulate its catalytic competence. Inhibitor XI demonstrates dual-specificity inhibitory capacity by targeting both serine/threonine and tyrosine phosphorylation within the activation loop of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta [9]. Specifically, Inhibitor XI impedes the trans-autophosphorylation of tyrosine residues (notably tyrosine 188 and tyrosine 199) that normally occurs following initial phosphorylation at serine 177 and serine 181 by transforming growth factor beta-activated kinase 1 [9]. This multi-site inhibition creates a synergistic suppression of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta activity that exceeds what would be predicted from adenosine triphosphate-competitive inhibition alone.

The compound disrupts the hierarchical phosphorylation cascade by sterically hindering conformational changes required for activation loop rearrangement following transforming growth factor beta-activated kinase 1-mediated priming phosphorylation. This interference prevents the subsequent autophosphorylation events that complete kinase activation [3] [9]. Consequently, Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta fails to achieve full catalytic competence, even when upstream activators like transforming growth factor beta-activated kinase 1 remain active. This dual-specificity mechanism explains the profound suppression of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta activity observed at nanomolar concentrations of Inhibitor XI, which exceeds the inhibitory efficacy predicted solely from its adenosine triphosphate-binding affinity [9]. The cross-talk inhibition between serine/threonine and tyrosine phosphorylation sites represents a sophisticated layer of kinase regulation that Inhibitor XI effectively exploits to achieve potent pathway suppression.

Downstream Effects on Nuclear Factor Kappa B Nuclear Translocation and Transcriptional Activity

The ultimate functional consequence of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta inhibition by Inhibitor XI manifests as defective nuclear factor kappa B nuclear translocation and impaired transcriptional activation of pro-inflammatory genes. Quantitative imaging studies reveal that Inhibitor XI causes a 60-70% reduction in p65 nuclear accumulation within 30 minutes of cytokine stimulation [4] [6]. This defect stems directly from stabilized Nuclear Factor Kappa B Inhibitor Alpha, which masks the nuclear localization sequence of p65, retaining the transcription factor complex in the cytoplasm. Additionally, Inhibitor XI accelerates the nuclear export of p65 that does manage to translocate, further reducing the nuclear residence time of active nuclear factor kappa B dimers [4].

Table 3: Downstream Effects of Inhibitor XI on Nuclear Factor Kappa B Transcriptional Targets

Gene CategoryRepresentative GenesmRNA Reduction (%)Protein Reduction (%)
Pro-inflammatory CytokinesTumor Necrosis Factor Alpha, Interleukin-6, Interleukin-1 Beta75-92%68-88%
ChemokinesC-X-C Motif Chemokine Ligand 8, C-C Motif Chemokine Ligand 283-90%77-85%
Adhesion MoleculesVascular Cell Adhesion Molecule 1, Intercellular Adhesion Molecule 165-78%60-72%
EnzymesCyclooxygenase-2, Inducible Nitric Oxide Synthase70-85%65-80%

At the transcriptomic level, Inhibitor XI treatment reduces the expression of over 85% of interleukin-1 beta-induced nuclear factor kappa B target genes by greater than 70% in rheumatoid arthritis-derived synovial fibroblasts [1] [6]. This broad-spectrum suppression encompasses critical mediators of inflammation including tumor necrosis factor alpha, interleukin-6, interleukin-8, cyclooxygenase-2, and inducible nitric oxide synthase. Chromatin immunoprecipitation analyses confirm markedly reduced p65 occupancy at promoters of these genes following Inhibitor XI treatment, directly linking impaired nuclear translocation with deficient transcriptional initiation [8]. The compound also indirectly affects nuclear factor kappa B transcriptional output by preventing inhibitory kappa B kinase-mediated phosphorylation of p65 at serine 536, a modification essential for full transactivation potential [6] [8]. This dual impairment of nuclear translocation and transactivation capacity establishes Inhibitor XI as a comprehensive suppressor of nuclear factor kappa B-dependent inflammatory responses, providing the mechanistic foundation for its research applications in inflammation and oncology models.

Properties

Product Name

IKK-2 Inhibitor XI

IUPAC Name

3-(carbamoylamino)-5-phenylthiophene-2-carboxamide

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

InChI

InChI=1S/C12H11N3O2S/c13-11(16)10-8(15-12(14)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H2,13,16)(H3,14,15,17)

InChI Key

HKWYRLYHYBFHLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.